molecular formula C21H18IN3O3S B12200748 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-iodophenyl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-iodophenyl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B12200748
M. Wt: 519.4 g/mol
InChI Key: CRDNZEXWNYHRNN-UHFFFAOYSA-N
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Description

The compound 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-iodophenyl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic molecule that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-iodophenyl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the thiazole ring: This can be achieved by reacting 3,4-dimethoxybenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.

    Coupling with the pyrrole ring: The thiazole intermediate is then coupled with a pyrrole derivative through a condensation reaction.

    Introduction of the iodine atom: The iodination of the aromatic ring can be performed using iodine and an oxidizing agent like hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.

    Biological Probes: Used in the study of biological pathways and mechanisms.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Diagnostic Tools: Utilized in the development of diagnostic assays.

Industry

    Material Science: Application in the development of new materials with specific electronic or optical properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-iodophenyl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Inhibition of enzyme activity: By binding to the active site or allosteric site of an enzyme.

    Receptor modulation: Acting as an agonist or antagonist at specific receptors.

    DNA intercalation: Inserting itself between DNA base pairs, affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-4-(3,4-dimethoxyphenyl)pyrazole
  • 4-(3,4-dimethoxyphenyl)-1,3-thiazole
  • 1-(3-iodophenyl)-1,2-dihydro-3H-pyrrol-3-one

Uniqueness

The uniqueness of 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-iodophenyl)-1,2-dihydro-3H-pyrrol-3-one lies in its combination of functional groups and heterocyclic structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H18IN3O3S

Molecular Weight

519.4 g/mol

IUPAC Name

4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-(3-iodophenyl)-2H-pyrrol-3-ol

InChI

InChI=1S/C21H18IN3O3S/c1-27-17-7-6-12(8-18(17)28-2)15-11-29-21(24-15)19-16(26)10-25(20(19)23)14-5-3-4-13(22)9-14/h3-9,11,23,26H,10H2,1-2H3

InChI Key

CRDNZEXWNYHRNN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)C4=CC(=CC=C4)I)O)OC

Origin of Product

United States

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